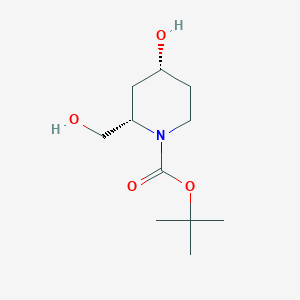
(3,5-dichloropyridin-4-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dichloropyridin-4-yl)methanamine hydrochloride, also known as Dichloropyridin-4-ylmethanamine hydrochloride, is a widely used chemical compound in the scientific research community. It is a white, crystalline powder that is soluble in water and ethanol and is used in a variety of laboratory experiments. Its chemical formula is C5H7Cl2N2·HCl and its molecular weight is 194.06 g/mol.
Mechanism of Action
The mechanism of action of (3,5-dichloropyridin-4-yl)methanamine hydrochloridedin-4-ylmethanamine hydrochloride is not fully understood. However, it is believed that the compound acts as a substrate for alkaline phosphatase, which catalyzes the hydrolysis of phosphate esters. Additionally, it is thought to act as a reagent in the synthesis of other compounds, such as 4-methyl-4-pyridinamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3,5-dichloropyridin-4-yl)methanamine hydrochloridedin-4-ylmethanamine hydrochloride are not fully understood. However, the compound is believed to act as a substrate for alkaline phosphatase, which catalyzes the hydrolysis of phosphate esters. Additionally, it is thought to act as a reagent in the synthesis of other compounds, such as 4-methyl-4-pyridinamine.
Advantages and Limitations for Lab Experiments
The main advantage of using (3,5-dichloropyridin-4-yl)methanamine hydrochloridedin-4-ylmethanamine hydrochloride in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, the compound is soluble in both water and ethanol, which makes it suitable for a variety of applications. The main limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are a number of potential future directions in which research into (3,5-dichloropyridin-4-yl)methanamine hydrochloridedin-4-ylmethanamine hydrochloride could be taken. These include further investigation into the compound's mechanism of action, as well as its potential applications in the synthesis of other compounds. Additionally, further research could be done into the biochemical and physiological effects of the compound, as well as its potential advantages and limitations for use in laboratory experiments. Finally, further research could be done into the potential toxicity of the compound, as well as its potential for use in drug development.
Synthesis Methods
(3,5-dichloropyridin-4-yl)methanamine hydrochloridedin-4-ylmethanamine hydrochloride can be synthesized by the reaction of 4-pyridinamine and dichloroacetic acid in an aqueous solution. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is a white crystalline powder.
Scientific Research Applications
(3,5-dichloropyridin-4-yl)methanamine hydrochloridedin-4-ylmethanamine hydrochloride is used in a variety of scientific research applications. It is used as a substrate for the enzyme alkaline phosphatase in order to study the catalytic properties of the enzyme. It is also used in the synthesis of various compounds, such as 4-methyl-4-pyridinamine, and it is used as a reagent in the synthesis of other compounds.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3,5-dichloropyridin-4-yl)methanamine hydrochloride involves the reaction of 3,5-dichloropyridine with formaldehyde and ammonium chloride in the presence of a reducing agent to form (3,5-dichloropyridin-4-yl)methanol. This intermediate is then reacted with ammonia in the presence of a dehydrating agent to form (3,5-dichloropyridin-4-yl)methanamine, which is then converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "3,5-dichloropyridine", "formaldehyde", "ammonium chloride", "reducing agent", "ammonia", "dehydrating agent", "hydrochloric acid" ], "Reaction": [ "Step 1: 3,5-dichloropyridine is reacted with formaldehyde and ammonium chloride in the presence of a reducing agent to form (3,5-dichloropyridin-4-yl)methanol.", "Step 2: (3,5-dichloropyridin-4-yl)methanol is reacted with ammonia in the presence of a dehydrating agent to form (3,5-dichloropyridin-4-yl)methanamine.", "Step 3: (3,5-dichloropyridin-4-yl)methanamine is reacted with hydrochloric acid to form (3,5-dichloropyridin-4-yl)methanamine hydrochloride." ] } | |
CAS RN |
2731011-18-8 |
Molecular Formula |
C6H7Cl3N2 |
Molecular Weight |
213.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



